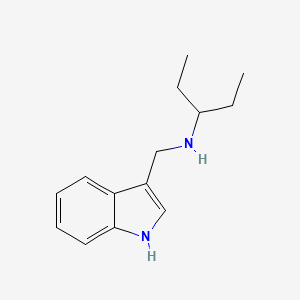

N-(1H-indol-3-ylmethyl)pentan-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-indol-3-ylmethyl)pentan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-3-12(4-2)15-9-11-10-16-14-8-6-5-7-13(11)14/h5-8,10,12,15-16H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRHKIDNQYRACF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCC1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N 1h Indol 3 Ylmethyl Pentan 3 Amine

Direct and Indirect Synthetic Pathways to N-(1H-indol-3-ylmethyl)pentan-3-amine

The synthesis of this compound can be achieved through several well-established organic chemistry reactions. These pathways can be broadly categorized as direct, where the amine is formed in a single conceptual step from precursors, or indirect, involving the formation and isolation of an intermediate that is subsequently converted to the final product.

Reductive Amination Strategies for this compound Synthesis

Reductive amination is a highly effective and widely used method for the synthesis of amines, including this compound. This reaction proceeds by converting a carbonyl group, in this case, indole-3-carbaldehyde, into an amine through an intermediate imine. The process can be performed directly in one pot or indirectly by isolating the imine intermediate.

The core of this strategy is the reaction between indole-3-carbaldehyde and pentan-3-amine to form an N-substituted imine. This imine is then reduced in situ to the desired secondary amine. The equilibrium between the aldehyde/ketone and the imine is typically shifted toward imine formation by removing water. dergipark.org.tr The reaction is generally carried out under neutral or weakly acidic conditions (pH 4-5), which is crucial for activating the carbonyl group for nucleophilic attack by the amine without fully protonating and deactivating the amine nucleophile. nih.gov

A variety of reducing agents can be employed for this transformation, with their selection impacting the reaction conditions and selectivity.

Sodium Borohydride (B1222165) (NaBH₄): A common and cost-effective reducing agent. However, it can also reduce the starting aldehyde, so the reaction is often performed in a stepwise manner where the imine is formed first before the addition of NaBH₄. nih.gov

Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly well-suited for one-pot reductive aminations. It is a milder reducing agent than NaBH₄ and is selective for the reduction of the imine over the aldehyde at neutral or slightly acidic pH. dergipark.org.trnih.gov This selectivity allows all reactants to be mixed together from the start.

Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent that is often preferred for its non-toxic byproducts compared to NaBH₃CN. nih.gov It is effective for a wide range of aldehydes and amines.

The general reaction scheme is as follows: Indole-3-carbaldehyde reacts with pentan-3-amine to form an imine, which is then reduced to this compound.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Formula | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Inexpensive, readily available | Can reduce the starting aldehyde; often requires a two-step (indirect) procedure. nih.gov |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Acetonitrile, pH ~4-6 | Selective for imines over aldehydes, allowing for one-pot reactions. dergipark.org.trnih.gov | Releases toxic HCN upon workup if not handled correctly. dergipark.org.tr |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Dichloroethane (DCE), THF | Mild, highly selective, non-toxic byproducts, commercially available. nih.gov | More expensive than NaBH₄. |

| 2-Picoline Borane (B79455) | C₆H₁₀BN | Methanol, Water | Stable, effective reducing agent. rsc.org | Less common than borohydrides. |

Mannich Reaction Applications in Indole-3-aminomethyl Synthesis

The Mannich reaction is a three-component condensation reaction that provides a direct route to 3-aminomethylindoles. nih.govnih.gov For the synthesis of this compound, this would involve the reaction of indole (B1671886), formaldehyde (B43269), and pentan-3-amine. Indole is a particularly active substrate for this transformation due to the high nucleophilicity of its C3 position. rsc.orgnih.gov

The mechanism begins with the formation of an electrophilic iminium ion (an Eschenmoser's salt precursor) from the reaction between formaldehyde and the secondary amine, pentan-3-amine. rsc.orgwikipedia.org The electron-rich indole ring then attacks this iminium ion at the C3 position to form the C-C bond, yielding the final Mannich base product. nih.govwikipedia.org

The reaction is typically acid-catalyzed, with acetic acid being a common choice. rsc.org Other catalysts, such as zinc chloride (ZnCl₂), have also been shown to efficiently promote the synthesis of gramine (B1672134) analogs at room temperature. dergipark.org.trarkat-usa.org Modern variations of this reaction utilize ultrasound irradiation or microwave assistance to reduce reaction times and improve yields. rsc.org

A general representation of the Mannich reaction is: Indole, formaldehyde, and pentan-3-amine condense to form this compound.

This method is highly convergent and atom-economical, making it an attractive strategy for preparing gramine analogs with various secondary amines. rsc.org

Nucleophilic Substitution Reactions Utilizing (1H-indol-3-yl)methyl Electrophiles

An alternative, indirect pathway to the target compound involves a nucleophilic substitution reaction. In this approach, a (1H-indol-3-yl)methyl group bearing a suitable leaving group is first prepared. This electrophilic intermediate then reacts with pentan-3-amine, which acts as the nucleophile, to displace the leaving group and form the desired product.

The most classic example of this strategy involves the use of gramine (N,N-dimethyl-1H-indole-3-methylamine). rsc.org While gramine itself is an amine, its dimethylamino group can be converted into a better leaving group by quaternization with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This salt is an excellent electrophile that readily undergoes substitution with other nucleophiles, including secondary amines like pentan-3-amine. rsc.org

Directly preparing (1H-indol-3-yl)methyl halides and acetates is challenging due to the high reactivity of these compounds. acs.org The electron-rich indole nucleus readily promotes the formation of a stabilized (1H-indol-3-yl)methyl cation upon departure of the leaving group, leading to rapid dimerization or polymerization. acs.org Reports on the successful isolation of simple, unprotected (1H-indol-3-yl)methyl halides are scarce and often contradictory, with many attempts resulting in failure. acs.org

Despite these difficulties, strategies for the in situ generation and immediate trapping of these electrophiles have been developed. For instance, indolylmethyl acetates can be activated under palladium catalysis to undergo Tsuji-Trost type reactions. dergipark.org.tr Metal-free conditions have also been reported where activated indolylmethanols or their acetates serve as precursors to transient intermediates that are trapped by various nucleophiles, including secondary amines. dergipark.org.tr The use of microflow reactors has recently emerged as a powerful technique to manage the high reactivity of these species. By generating the (1H-indol-3-yl)methyl electrophile in a continuous flow and immediately mixing it with a nucleophile, undesired side reactions can be minimized, enabling successful substitution. acs.org

The synthetic utility of (1H-indol-3-yl)methyl electrophiles, particularly gramine and its quaternary salts, is demonstrated by their successful reaction with a wide array of nucleophiles. This broad reactivity underscores the feasibility of using pentan-3-amine for the target synthesis.

Carbon Nucleophiles: Anions derived from malonic esters and cyanide salts are classic examples of carbon nucleophiles that effectively displace the dimethylamino group of gramine methiodide, forming a new C-C bond at the indole-3-methyl position. nih.gov This pathway is fundamental to the synthesis of tryptophan from gramine.

Nitrogen Nucleophiles: Besides other amines, nitrogen-containing heterocycles and ammonia (B1221849) can act as nucleophiles. The reaction of gramine with amines is a well-established method for preparing other 3-aminomethylindoles. rsc.orgwikipedia.org

Sulfur Nucleophiles: Thiolates and other sulfur-based nucleophiles readily react with (1H-indol-3-yl)methyl electrophiles. For example, spirocyclic indoleninyl iodides have been shown to undergo efficient substitution with benzyl (B1604629) mercaptan. arkat-usa.org

Table 2: Examples of Nucleophilic Substitution with (1H-indol-3-yl)methyl Electrophiles

| Electrophile Precursor | Nucleophile | Product Type | Reference |

|---|---|---|---|

| Gramine Methiodide | Diethyl Malonate Anion | 3-(2,2-Bis(ethoxycarbonyl)ethyl)-1H-indole | nih.gov |

| Gramine Methiodide | Sodium Cyanide | (1H-indol-3-yl)acetonitrile | nih.gov |

| Spirocyclic Indoleninyl Iodide | Benzyl Mercaptan | 3-((Benzylthio)methyl)spiroindole derivative | arkat-usa.org |

| (1H-indol-2-yl)methyl Acetate | Secondary Amines | N-((1H-indol-2-yl)methyl)dialkylamine | dergipark.org.tr |

Multi-Component Reactions for the Formation of Related Indole-Amine Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials, enhancing efficiency and atom economy. nih.govrsc.org Several MCRs can be envisioned for the synthesis of scaffolds related to this compound.

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. wikipedia.orgorganic-chemistry.org By using indole-3-carbaldehyde as the aldehyde component and pentan-3-amine as the amine, a complex peptidomimetic structure incorporating the desired this compound core can be assembled in one pot. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate anion, followed by a Mumm rearrangement to yield the final stable product. wikipedia.org Ugi reactions involving indole-N-carboxylic acids have also been reported, expanding the versatility of this approach. nih.govnih.gov

The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org While it does not directly incorporate an external amine component, variations and post-condensation modifications could potentially lead to the desired indole-amine structures. For example, isatins (indole-2,3-diones) have been used as the carbonyl component in Passerini-type reactions to generate complex 3-substituted oxindoles. researchgate.net

These MCR strategies offer rapid access to libraries of structurally diverse indole derivatives, where the this compound motif serves as a key structural element within a larger, more complex molecule. arkat-usa.org

Catalytic Approaches in the Synthesis of this compound and Analogues

The primary and most direct route to this compound involves the reductive amination of indole-3-carbaldehyde with pentan-3-amine. This transformation, while conceptually straightforward, can be significantly enhanced through various catalytic systems, which offer improved yields, selectivity, and milder reaction conditions.

Transition Metal-Catalyzed Coupling and Amination Reactions

Transition metal catalysis is a powerful tool for the formation of C-N bonds in the synthesis of N-alkylated indoles. njtech.edu.cnacs.org Catalysts based on palladium, copper, rhodium, and iron have been extensively studied for reductive amination and related C-H functionalization reactions. nih.govnih.gov

In the context of synthesizing this compound, a transition metal catalyst would typically be employed in the reductive amination of indole-3-carbaldehyde with pentan-3-amine in the presence of a suitable reducing agent, such as hydrogen gas or a hydride source. nih.gov Palladium-based catalysts, for instance, are well-known for their efficiency in hydrogenation reactions. njtech.edu.cn Copper-catalyzed Ullmann-type couplings can also be adapted for the intramolecular amination to form the indole core, which can then be functionalized. mdpi.com

Recent research has also highlighted the use of earth-abundant and less toxic metals like iron for N-alkylation of indole derivatives. nih.gov Iron catalysts, in combination with a suitable oxidant, can promote the N-alkylation of indolines with alcohols, which can subsequently be oxidized to the corresponding N-alkylindoles. nih.gov While this is a two-step process, it offers a more sustainable alternative to traditional methods.

Table 1: Comparison of Transition Metal Catalysts for the Synthesis of N-Alkyl Indole Derivatives

| Catalyst System | Substrates | Reducing Agent/Conditions | Yield (%) | Reference |

| Pd/C | Indole, Aldehydes | H₂ | High | njtech.edu.cn |

| CuI/K₃PO₄ | o-Alkynylhaloarenes, Amines | DMF, heat | Good to High | mdpi.com |

| [{Cp*IrCl₂}₂] | Indoles, Aliphatic Alcohols | - | Moderate to Good | nih.gov |

| FeBr₃/TEMPO/t-BuOOH | Indolines, Alcohols | Oxidation | 31-90 | nih.gov |

| RuCl₂(PPh₃)₃/DPEphos | Indole, Benzyl Alcohol | K₃PO₄, heat | up to 99 | researchgate.net |

This table presents a selection of catalysts and conditions for the synthesis of N-alkyl indole derivatives, which are analogous to the target compound.

Organocatalytic Methods for Indole Derivatization

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral and achiral indole derivatives. researchgate.netrsc.org These methods often rely on the activation of substrates through the formation of iminium or enamine intermediates. For the synthesis of this compound, an organocatalytic reductive amination of indole-3-carbaldehyde would be a key strategy.

Chiral phosphoric acids are prominent organocatalysts that can facilitate enantioselective reductive aminations, which is particularly relevant for the synthesis of chiral analogues. rsc.org These catalysts activate the imine intermediate formed between the aldehyde and the amine, rendering it more susceptible to reduction by a mild reducing agent like a Hantzsch ester. rsc.org While the target molecule itself is achiral, these methods are invaluable for creating a diverse library of related chiral compounds.

Furthermore, simple amino acids like L-proline have been shown to catalyze the three-component coupling of an indole, an aldehyde, and an amine, offering a green and efficient route to 3-substituted indoles. nih.gov Thiamine hydrochloride has also been identified as an eco-friendly organocatalyst for the synthesis of various indole derivatives. researchgate.net

Table 2: Organocatalytic Approaches to Indole Derivatization

| Catalyst | Reaction Type | Substrates | Yield (%) | Reference |

| Chiral Phosphoric Acid | Enantioselective Reductive Amination | Ketones, Amines | High | rsc.org |

| L-Proline | Three-component coupling | Indole, Aldehyde, Amine | Excellent | nih.gov |

| Thiamine Hydrochloride | Synthesis of bis(indolyl)methanes | Indole, Aldehydes | Good to Excellent | researchgate.net |

| Squaramide | Friedel–Crafts Aminoalkylation | Hydroxyindoles, Ketimines | High | acs.orgrsc.org |

This table showcases various organocatalysts and their applications in synthesizing indole derivatives.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous chemicals, and improve energy efficiency. nih.gov In the synthesis of this compound, several green strategies can be employed.

One approach is the use of microwave irradiation, which can significantly accelerate reaction times and often leads to higher yields with reduced side products. nih.govnih.gov The synthesis of various indole derivatives has been successfully demonstrated using microwave-assisted organic synthesis (MAOS). nih.govnih.gov

The choice of solvent is another critical aspect of green chemistry. Water is an ideal green solvent, and methodologies have been developed for the synthesis of indole derivatives in aqueous media, sometimes using surfactants to facilitate the reaction of hydrophobic substrates. rsc.org Solvent-free reactions, where the reactants themselves act as the solvent, represent an even greener alternative and have been successfully applied to the synthesis of indole derivatives. nih.gov

The use of biodegradable and recyclable catalysts, such as bioglycerol-based carbon sulfonic acid, further enhances the sustainability of the synthesis. nih.gov

Table 3: Green Synthetic Approaches to Indole Derivatives

| Green Method | Catalyst/Conditions | Key Advantages | Reference |

| Microwave Irradiation | Various catalysts | Reduced reaction times, higher yields | nih.govnih.gov |

| Aqueous Media | L-proline/SDS | Environmentally benign solvent | nih.gov |

| Solvent-Free | Bioglycerol-based carbon sulfonic acid | Reduced waste, atom economy | nih.gov |

| Heterogeneous Catalysis | Zirconium-based catalysts | Catalyst recyclability, mild conditions | uc.pt |

This table highlights several green chemistry approaches applicable to the synthesis of the target compound and its analogues.

Flow Chemistry and Microreactor Technologies for Unstable Intermediates in Indole Synthesis

Flow chemistry, utilizing microreactors, offers significant advantages over traditional batch synthesis, particularly for reactions involving unstable intermediates or requiring precise control over reaction parameters. nih.govunicam.it The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, leading to improved safety, scalability, and product consistency. nih.gov

The synthesis of indole derivatives, including the Fischer indole synthesis, has been successfully adapted to flow conditions. nih.govunicam.it For the synthesis of this compound via reductive amination, a flow process would involve pumping solutions of indole-3-carbaldehyde, pentan-3-amine, and a reducing agent through a heated reactor, possibly containing a packed bed of a heterogeneous catalyst. This setup allows for the continuous production of the target compound with minimal manual intervention.

Flow chemistry is particularly advantageous for handling reactions with unstable intermediates, such as the imine formed during reductive amination. The short residence times in a microreactor can minimize the decomposition of such species, leading to higher yields of the desired product. Integrated flow systems can even combine multiple synthetic steps, such as the formation of an intermediate followed by its immediate reduction, without the need for isolation.

Table 4: Application of Flow Chemistry in Indole Synthesis

| Reaction | Reactor Type | Catalyst/Reagents | Throughput/Yield | Reference |

| Fischer Indole Synthesis | Microreactor | Acetic acid | 3.7 g/h, 93% yield | unicam.it |

| Reductive Amination | Packed-bed reactor | Heterogeneous catalyst | Continuous production | |

| Reduction of Sulfonyl Indoles | Packed-bed reactor | Polymer-supported NaBH₄ | High yield | |

| Friedel-Crafts Alkylation | MOF-packed reactor | Chiral MOF | High enantioselectivity | nih.gov |

This table provides examples of how flow chemistry has been utilized for the synthesis of indole derivatives.

Chemical Reactivity and Reaction Mechanism Elucidation for N 1h Indol 3 Ylmethyl Pentan 3 Amine and Derivatives

Investigation of Key Reaction Intermediates

The synthesis and transformation of indole-3-ylmethylamines proceed through several highly reactive intermediates. The nature of these intermediates dictates the reaction pathway and the structure of the final products.

Formation and Reactivity of Alkylideneindolenines

Alkylideneindolenines, also known as vinylogous imines, are critical electrophilic intermediates in the functionalization of the indole (B1671886) C3 position. researchgate.net They are typically generated in situ from 3-substituted indoles where the substituent is a good leaving group, such as a hydroxyl or an arylsulfonyl group. rsc.orgrsc.org For instance, precursors like indolylmethanols or their sulfonyl derivatives readily eliminate the leaving group under acidic or basic conditions to form the reactive alkylideneindolenine. rsc.orgrsc.org

Once formed, this intermediate is highly electrophilic at the benzylic position and reacts readily with a wide array of nucleophiles. rsc.orgresearchgate.net This reactivity provides a powerful method for constructing C3-substituted indole derivatives. rsc.org The reaction of an alkylideneindolenine with an indole, for example, leads to the formation of 3,3-bis(indolyl)oxindoles. researchgate.net The stability and reactivity of these intermediates make them cornerstones of various synthetic strategies for complex indole alkaloids. researchgate.netresearchgate.net

Table 1: Generation and Reaction of Alkylideneindolenines

| Precursor Type | Condition | Intermediate | Reacts With (Nucleophile) | Product Type |

| 3-(Hydroxymethyl)indole | Acidic | Alkylideneindolenine | Aldehydes, Naphthols | C3-alkylated indoles |

| 3-(Arylsulfonylmethyl)indole | Basic/Acidic | Alkylideneindolenine | Grignard reagents, Dicarbonyls | C3-functionalized indoles |

| Gramine (B1672134) (Mannich base) | Basic | Alkylideneindolenine | Organomagnesium reagents | C3-substituted indoles |

Characterization of Iminium Ions in Reductive Amination Pathways

Iminium ions are key cationic intermediates in the synthesis of amines, including N-(1H-indol-3-ylmethyl)pentan-3-amine, via reductive amination. wikipedia.org This process involves the condensation of a carbonyl compound (an aldehyde or ketone) with a secondary amine to form an iminium ion, which is then reduced to the target tertiary amine. wikipedia.orgyoutube.com

In the context of indole chemistry, the Pictet-Spengler reaction provides a classic example of iminium ion involvement. wikipedia.org In this reaction, a β-arylethylamine like tryptamine (B22526) condenses with an aldehyde or ketone under acidic conditions. wikipedia.orgmdpi.com The initial imine is protonated to form a highly electrophilic iminium ion. wikipedia.orgnih.gov This intermediate then undergoes an intramolecular electrophilic attack by the electron-rich indole ring, typically at the C2 or C3 position, leading to cyclization and the formation of a tetrahydro-β-carboline ring system. nih.govnih.gov The stability and electrophilicity of the iminium ion are the driving forces for this powerful ring-forming reaction, which is fundamental to the biosynthesis and laboratory synthesis of many indole alkaloids. wikipedia.orgnih.gov The characterization of these transient species is often achieved through spectroscopic methods and trapping experiments. rsc.org

Dication Pool Strategy and its Application in Indole-Amine Reactivity

The "dication pool" strategy is an advanced electrochemical method for activating unactivated alkenes towards nucleophilic attack. wisc.edu This approach involves the anodic oxidation of a mediator, such as thianthrene, which then reacts with an alkene to generate metastable dicationic adducts that "pool" in the solution. wisc.edu

A key advantage of this strategy is the separation of the oxidative activation step from the nucleophilic addition step. wisc.edu After the electrolysis is complete, a nucleophile, such as an amine, can be added to the solution "ex-cell." This decoupling allows for the use of oxidatively sensitive nucleophiles that would not be compatible with direct electrochemical conditions. wisc.edu This method could be applied to the synthesis of indole-amine derivatives by using an appropriate amine nucleophile to react with the pooled dicationic species derived from an alkene. This strategy offers a novel pathway for forming carbon-nitrogen bonds under mild conditions. wisc.edu

Mechanistic Studies of Carbon-Nitrogen Bond Formation

The formation of the carbon-nitrogen (C-N) bond is the defining step in the synthesis of this compound. The primary mechanism for creating this specific bond is reductive amination. This process begins with the reaction between 3-indoleacetaldehyde (or a related indole carbonyl compound) and pentan-3-amine to form an imine (or an iminium ion upon protonation). wikipedia.orgnih.gov This intermediate is then reduced in situ by a reducing agent like sodium cyanoborohydride to yield the final tertiary amine. wikipedia.org

Alternative modern methods for C-N bond formation in indole synthesis have also been developed. Visible-light photoredox catalysis, for example, can initiate the intramolecular cyclization of styryl anilines to form N-arylindoles. nih.govnih.gov In these reactions, a photocatalyst absorbs light and oxidizes the amine to a nitrogen radical cation. nih.gov This radical can then undergo an electrophilic addition to a tethered alkene, initiating a cascade that results in C-N bond formation and subsequent aromatization to the indole ring. nih.govrsc.org While not a direct synthesis of the title compound, these mechanistic principles highlight advanced strategies for constructing the core indole-amine linkage. nih.gov

Stereochemical and Regiochemical Control in Reactions Involving this compound Derivatives

Controlling the stereochemistry (the three-dimensional arrangement of atoms) and regiochemistry (the position of chemical reactions) is paramount in the synthesis of complex molecules derived from this compound.

Regioselectivity: The indole ring possesses multiple reactive sites (N1, C2, C3, and C4-C7). The C3 position is the most nucleophilic and is the preferred site for electrophilic attack. nih.gov However, directing reactions to other positions, such as C2, is a significant challenge. Ligand development in palladium-catalyzed reactions has enabled a switch in regioselectivity from the intrinsic C3 position to the C2 position in oxidative Heck reactions. rsc.orgscispace.com Similarly, borane (B79455) Lewis acids can be used to control the chemo- and regioselective amidation of indoles with isocyanates, favoring either N1 or C3 functionalization depending on the catalyst and reaction conditions. rsc.org

Stereochemistry: When new chiral centers are formed during a reaction, controlling their configuration is crucial. In the Pictet-Spengler reaction, using an enantiopure tryptophan derivative can lead to the formation of a new chiral center at C-1 with either a cis or trans relationship to the existing stereocenter at C-3, depending on kinetic or thermodynamic control. wikipedia.org The use of chiral catalysts, such as chiral Brønsted acids or dinuclear zinc-ProPhenol complexes, can induce high enantioselectivity in reactions like the Pictet-Spengler reaction or the N-alkylation of indoles, respectively. nih.gov These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Table 2: Strategies for Stereochemical and Regiochemical Control

| Reaction Type | Control Type | Strategy/Catalyst | Outcome |

| Oxidative Heck Reaction | Regioselective | Pd(II) with SOHP Ligands | C2-alkenylation of indole (switched from C3) |

| Amidation | Regioselective | Borane Lewis Acids (B(C6F5)3) | C3-amidation over N1-amidation |

| N-Alkylation | Enantioselective | Dinuclear Zinc-ProPhenol Complex | Chiral N-alkylated indoles (up to 99.5:0.5 e.r.) |

| Pictet-Spengler | Diastereoselective | Substrate Control (Chiral Tryptophan) | cis or trans product (kinetic vs. thermodynamic) |

Oxidation Pathways of Tertiary Amine Functionalities in Indole Structures

The tertiary amine functionality in molecules like this compound is susceptible to oxidation. Electrochemical or chemical oxidation of tertiary amines typically proceeds through a one-electron transfer to form an amine radical cation. researchgate.net This intermediate is a key branch point for subsequent reactions. One common pathway involves deprotonation at an α-carbon, leading to a carbon-centered radical, which can be further oxidized to an iminium ion. researchgate.netchemrxiv.org Hydrolysis of this iminium ion can result in dealkylation of the tertiary amine, yielding a secondary amine and a carbonyl compound (e.g., formaldehyde (B43269) if a methyl group is cleaved). researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional and two-dimensional NMR spectra, the precise connectivity and chemical environment of each atom in N-(1H-indol-3-ylmethyl)pentan-3-amine can be elucidated.

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the number and types of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the indole (B1671886) ring and the pentan-3-amine side chain. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (Indole NH) | 8.0-8.2 | br s | - |

| H2 (Indole C2-H) | 7.1-7.3 | s | - |

| H4 (Indole C4-H) | 7.5-7.7 | d | 7.5-8.0 |

| H5 (Indole C5-H) | 7.0-7.2 | t | 7.0-8.0 |

| H6 (Indole C6-H) | 7.0-7.2 | t | 7.0-8.0 |

| H7 (Indole C7-H) | 7.3-7.5 | d | 7.5-8.0 |

| Methylene (B1212753) (Indole-CH₂) | 3.8-4.0 | s | - |

| Amine NH | 1.5-2.5 | br s | - |

| Methine (CH-N) | 2.6-2.8 | quintet | 6.5-7.5 |

| Methylene (CH₂CH₃) | 1.4-1.6 | sextet | 7.0-7.5 |

| Methyl (CH₃) | 0.8-1.0 | t | 7.0-7.5 |

The indole NH proton (H1) is expected to appear as a broad singlet at a downfield chemical shift.

The aromatic protons of the indole ring (H4, H5, H6, H7) will resonate in the aromatic region (δ 7.0-7.7 ppm) with characteristic splitting patterns (doublets and triplets) due to coupling with adjacent protons.

The proton at the C2 position of the indole ring (H2) will likely be a singlet.

The methylene protons of the indol-3-ylmethyl group are anticipated to be a singlet in the range of δ 3.8-4.0 ppm.

The protons of the pentan-3-amine side chain will show characteristic multiplicities: a quintet for the methine proton, a sextet for the methylene protons, and a triplet for the terminal methyl protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 (Indole) | 122-124 |

| C3 (Indole) | 111-113 |

| C3a (Indole) | 127-129 |

| C4 (Indole) | 118-120 |

| C5 (Indole) | 119-121 |

| C6 (Indole) | 121-123 |

| C7 (Indole) | 111-113 |

| C7a (Indole) | 136-138 |

| Methylene (Indole-CH₂) | 45-47 |

| Methine (CH-N) | 55-58 |

| Methylene (CH₂CH₃) | 28-30 |

| Methyl (CH₃) | 10-12 |

The eight distinct carbon atoms of the indole ring are expected to resonate in the downfield region (δ 110-140 ppm).

The aliphatic carbons of the pentan-3-amine side chain will appear in the upfield region of the spectrum.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, TOCSY)

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, it would confirm the connectivity within the pentan-3-amine side chain by showing cross-peaks between the methyl, methylene, and methine protons. It would also show correlations between the adjacent aromatic protons on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals based on the assignments of the attached protons from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the side chain to the indole ring. For example, a correlation would be expected between the methylene protons of the indol-3-ylmethyl group and the C2 and C3 carbons of the indole ring.

TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a spin system. It would be valuable for identifying all the protons belonging to the pentan-3-amine side chain from a single cross-peak.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode, this technique would be expected to produce a prominent protonated molecular ion [M+H]⁺. Given the molecular formula C₁₄H₂₀N₂, the expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion would be approximately 217.17. The observation of this ion would confirm the molecular weight of the compound.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

GC-EI-MS combines the separation power of gas chromatography with the structural elucidation capabilities of electron ionization mass spectrometry. In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. nih.gov The resulting mass spectrum provides a characteristic fingerprint of the molecule.

Predicted Fragmentation Pattern for this compound:

The primary fragmentation pathway for this compound under EI conditions is expected to be the cleavage of the C-C bond beta to the nitrogen atom of the indole ring, a characteristic fragmentation for tryptamine (B22526) and related indole derivatives. This would result in the formation of a stable indolylmethyl cation.

Key Predicted Fragment Ions:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 216 | [C₁₄H₂₀N₂]⁺• | Molecular Ion (M⁺•) |

| 130 | [C₉H₈N]⁺ | Formation of the indolylmethyl cation (skatole cation) through cleavage of the bond between the methylene group and the amine nitrogen. This is expected to be the base peak. |

| 86 | [C₅H₁₂N]⁺ | Cleavage resulting in the pentan-3-amine cation. |

| 58 | [C₃H₈N]⁺ | Further fragmentation of the pentan-3-amine moiety. |

The most abundant peak (base peak) in the EI-MS spectrum is predicted to be at m/z 130, corresponding to the highly stable indolylmethyl cation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound, HRMS would be used to confirm its molecular formula, C₁₄H₂₀N₂.

An ESI-TOF (Electrospray-Time of Flight) mass spectrometer, for instance, could measure the m/z of the protonated molecule [M+H]⁺ with high precision. mdpi.com The experimentally determined exact mass would be compared to the calculated exact mass for C₁₄H₂₁N₂⁺ (the protonated form), which is 217.1705. A close match between the measured and calculated values would provide unambiguous confirmation of the elemental composition.

Theoretical and Computational Chemistry Studies on N 1h Indol 3 Ylmethyl Pentan 3 Amine

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and charge localization, which are key to predicting a molecule's chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Analysis

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the lowest energy conformation on the potential energy surface. For indole (B1671886) alkaloids, DFT methods like B3LYP with basis sets such as 6-31G* are commonly employed to study structural, electronic, and vibrational properties. biorxiv.org

In studies of gramine (B1672134) (N-(1H-indol-3-ylmethyl)-N,N-dimethylamine), a close structural analogue of N-(1H-indol-3-ylmethyl)pentan-3-amine, DFT calculations have been used to predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net This geometry optimization is the first step in most computational analyses, providing the foundational structure for subsequent calculations of properties like electronic orbitals and reactivity. The energy analysis provides the total electronic energy, which can be used to compare the relative stability of different conformations or related molecules.

Table 1: Representative Predicted Geometrical Parameters for Indole Ring based on DFT Calculations Note: Data is illustrative, based on typical values for indole derivatives.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-C3 | ~1.38 Å |

| Bond Length | N1-C2 | ~1.37 Å |

| Bond Length | C3-C(methylene) | ~1.51 Å |

| Bond Angle | C2-C3-C(methylene) | ~127° |

| Bond Angle | N1-C2-C3 | ~110° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. conicet.gov.ar The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of chemical reactivity and stability. biorxiv.org A smaller energy gap suggests that the molecule can be more easily excited, implying higher chemical reactivity. In contrast, a large HOMO-LUMO gap indicates high kinetic stability. For indole alkaloids like gramine, FMO analysis has shown that protonated or salt forms can exhibit lower energy gaps, suggesting higher reactivity compared to the free base form. biorxiv.org This analysis helps predict sites susceptible to electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for an Indole Analogue Note: Values are hypothetical and for illustrative purposes.

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -5.8 eV | Electron Donation |

| LUMO | -0.9 eV | Electron Acceptance |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Indicator of Stability/Reactivity |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and bonding within a molecule. conicet.gov.arresearchgate.net It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the extent of electron delocalization, which is a key factor in molecular stability. conicet.gov.ar

This analysis can reveal hyperconjugative interactions, such as the donation of electron density from a C-H or N-H bonding orbital to an adjacent empty (antibonding) orbital. The strength of these interactions is measured by the second-order perturbation energy, E(2). Higher E(2) values indicate stronger interactions and greater stabilization of the molecule. For indole derivatives, NBO analysis has been used to confirm the stability of certain forms by identifying significant charge delocalization between orbitals of the indole ring and its substituents. biorxiv.orgconicet.gov.ar

Molecular Dynamics Simulations to Explore Conformational Landscapes

While quantum mechanics is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of how the molecule moves, flexes, and changes its shape (conformation).

For flexible molecules like this compound, which has a rotatable pentylamine side chain, MD simulations are essential for exploring the conformational landscape. researchgate.net This involves identifying the various low-energy shapes the molecule can adopt and the energy barriers between them. nih.gov Studies on related indole alkaloids and tryptamine (B22526) derivatives have successfully used MD simulations to scan the conformational space and understand how different conformers influence the molecule's properties and its ability to interact with biological targets. researchgate.netchemmethod.comnih.gov The stability of a ligand-protein complex, initially predicted by docking, is often validated using MD simulations over nanoseconds to ensure the interaction is maintained in a dynamic, solvated environment. nih.govchemmethod.com

In Silico Molecular Docking Studies for Mechanistic Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target at the atomic level.

Protein-Ligand Binding Affinity Prediction for this compound Analogues

Molecular docking studies on various indole-based compounds have provided critical insights into their potential biological activities. researchgate.net These studies calculate a "docking score," which estimates the binding affinity (often expressed in kcal/mol), with more negative scores indicating stronger predicted binding. The analysis also reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues in the protein's active site.

Analogues of this compound, such as tryptamine derivatives and other indole alkaloids, have been docked against a range of protein targets, including enzymes associated with neurodegenerative disorders, microbial enzymes, and viral proteases. nih.govnih.govherbmedpharmacol.com These studies help to build structure-activity relationships (SAR), explaining how modifications to the indole core or its side chains affect binding affinity and selectivity. For example, docking studies on tryptamine derivatives have identified key interactions within serotonin (B10506) and NMDA receptors, guiding the design of more potent compounds. nih.gov

Table 3: Summary of Molecular Docking Studies on Selected Indole Analogues

| Indole Analogue | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interactions Noted |

| Yohimbine | SARS-CoV-2 Main Protease | -8.1 | Hydrogen bonds and hydrophobic interactions with active site residues. nih.gov |

| Ajmalicine | SARS-CoV-2 Main Protease | -7.9 | Pi-alkyl and hydrogen bond interactions. nih.gov |

| Dimethyltryptamine (DMT) Analogue | 5-HT1B Receptor | -8.5 | Hydrogen bonds and other non-bonding interactions. herbmedpharmacol.com |

| Carbamylated Tryptamine Derivative | Butyrylcholinesterase (BuChE) | Not specified (nanomolar inhibitor) | Interactions within the enzyme's active site. nih.gov |

Investigation of Binding Modes and Key Intermolecular Interactions

Molecular docking is a primary computational technique used to predict the preferred orientation of a molecule when bound to a specific target, such as a protein receptor. This method allows for the detailed investigation of binding modes and the crucial intermolecular interactions that stabilize the ligand-receptor complex.

In a hypothetical docking study of this compound with a target protein, the indole ring would be expected to play a significant role. The flat, aromatic structure of the indole moiety can participate in several types of non-covalent interactions. For instance, the indole NH group can act as a hydrogen bond donor, a common and critical interaction in many biological systems. The aromatic ring itself can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the receptor's binding pocket.

The secondary amine in the pentan-3-amine side chain is another key feature. This group can act as both a hydrogen bond donor and acceptor, providing versatility in forming stable connections with the receptor. The flexible pentyl group allows the molecule to adopt various conformations to fit optimally within the binding site, potentially forming hydrophobic interactions with nonpolar amino acid residues.

A molecular docking simulation would typically yield a binding affinity score, indicating the strength of the interaction, and reveal the specific amino acid residues involved.

Table 1: Hypothetical Key Intermolecular Interactions for this compound in a Receptor Binding Site

| Interacting Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |

| Indole NH | Hydrogen Bond (Donor) | Aspartate, Glutamate, Serine |

| Indole Aromatic Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Secondary Amine NH | Hydrogen Bond (Donor/Acceptor) | Aspartate, Glutamate, Asparagine, Glutamine |

| Pentyl Group | Hydrophobic (Van der Waals) | Leucine, Isoleucine, Valine, Alanine |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Activity Prediction (Non-Clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. e-bookshelf.de By developing a mathematical model, QSAR can predict the activity of new, untested compounds and provide insights into the structural features that are most important for a desired effect. e-bookshelf.deresearchgate.net

To build a QSAR model for a series of analogues of this compound, various molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecule's structure and properties. They can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., Balaban J index), connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: Steric parameters (e.g., from Comparative Molecular Field Analysis - CoMFA), electronic properties (e.g., electrostatic fields from CoMSIA), and hydrophobic fields. nih.gov

A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to create an equation that links these descriptors to the observed biological activity (e.g., inhibitory concentration, IC50). The resulting model's predictive power is assessed using statistical metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov

For this compound and its derivatives, a QSAR model could reveal, for example, that increased lipophilicity in the alkyl chain enhances activity, or that specific substitutions on the indole ring are either favorable or detrimental. This provides a rational basis for designing more potent compounds.

Table 2: Example of Molecular Descriptors for a Hypothetical QSAR Study

| Descriptor Type | Descriptor Name | Hypothetical Value for this compound | Potential Influence on Activity |

| Constitutional | Molecular Weight (MW) | 216.33 | Can correlate with size and transport properties. |

| Topological | Balaban J Index | 2.45 | Relates to the branching and shape of the molecule. |

| Electronic | Dipole Moment | 2.1 D | Influences polar interactions and solubility. |

| Hydrophobic | LogP (octanol-water partition) | 3.2 | Key factor in membrane permeability and hydrophobic binding. |

| 3D (CoMFA) | Steric Field Value (at grid point x,y,z) | Varies | Indicates where bulky groups increase or decrease activity. |

Application of Quantum Theory of Atoms in Molecules (QTAIM) to Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution within a molecule to define atoms, chemical bonds, and the nature of atomic interactions. amercrystalassn.orguni-rostock.de This theory is based on the topology of the electron density (ρ), a physically observable quantity. amercrystalassn.org

Key to QTAIM is the concept of critical points in the electron density, where the gradient of the density is zero. uni-rostock.de A bond critical point (BCP) located between two nuclei, connected by a line of maximum electron density called a bond path, is the definitive indicator of a chemical bond. wiley-vch.de The properties of the electron density at the BCP reveal the nature of the bond.

For this compound, a QTAIM analysis could precisely characterize all covalent bonds within the molecule. Furthermore, it can be used to study non-covalent interactions, such as intramolecular hydrogen bonds, which might influence the molecule's preferred conformation. By analyzing the Laplacian of the electron density (∇²ρ) and the total energy density (H(r)) at the BCP, one can classify interactions as either 'shared-shell' (covalent) or 'closed-shell' (ionic, hydrogen bonds, van der Waals).

Shared-shell (covalent) interactions: Characterized by a negative Laplacian (∇²ρ < 0) and negative total energy density (H(r) < 0), indicating a concentration of electron density between the nuclei.

Closed-shell (non-covalent) interactions: Characterized by a positive Laplacian (∇²ρ > 0) and a total energy density that is typically close to zero or slightly positive, indicating depletion of electron density in the internuclear region.

This level of analysis provides fundamental insights into the electronic structure and stability of the molecule.

Table 3: Theoretical QTAIM Parameters for Selected Bonds in this compound

| Bond | Electron Density at BCP (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Nature of Interaction |

| C-C (in indole) | ~0.31 | ~ -0.85 | Shared (Covalent) |

| C-N (in indole) | ~0.29 | ~ -0.70 | Shared (Polar Covalent) |

| C-N (in amine) | ~0.25 | ~ -0.55 | Shared (Polar Covalent) |

| N-H (in indole) | ~0.35 | ~ -1.90 | Shared (Polar Covalent) |

| Intramolecular N-H···N (hypothetical) | ~0.02 | ~ +0.08 | Closed-Shell (Hydrogen Bond) |

Mechanistic Biological and Biochemical Investigations Strictly in Vitro and Non Clinical

Enzyme Inhibition and Modulation Studies

In the realm of non-clinical, in vitro research, analogues of N-(1H-indol-3-ylmethyl)pentan-3-amine have been the subject of numerous studies to elucidate their interactions with various enzymes and proteins. These investigations are fundamental to understanding the biochemical pathways these molecules can influence at a cellular level.

Microtubules, dynamic polymers of α,β-tubulin heterodimers, are crucial for several cellular processes, including cell division and intracellular transport. nih.gov The inhibition of tubulin polymerization is a key mechanism for inducing cell cycle arrest and subsequent cell death, making it a significant area of investigation. nih.gov

Arylthioindole (ATI) derivatives, which share the core indole (B1671886) structure, are recognized as potent inhibitors of tubulin polymerization that bind to the colchicine (B1669291) site on β-tubulin. nih.gov Further research into indole derivatives has led to the synthesis of compounds with significant anti-tubulin activity. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were designed based on the known inhibitory effects of indole compounds. nih.govrsc.org One promising compound from this series, designated 7d, demonstrated potent inhibition of tubulin polymerization. nih.govresearchgate.net Mechanistic studies confirmed that compound 7d arrests cells in the G2/M phase of the cell cycle and induces apoptosis by inhibiting tubulin polymerization in a manner consistent with colchicine. rsc.orgresearchgate.net

Another study highlighted a series of indole-1,2,4-triazole derivatives as tubulin polymerization inhibitors. mdpi.com Similarly, certain 1-phenylsulphonyl-2-(1-methylindol-3-yl)-benzimidazole derivatives have been identified as effective anti-tubulin agents. mdpi.com One compound in a related series, 41a, which contains a 1H-indol-3-yl functional group, showed stronger potency than colchicine in a tubulin polymerization assay at a concentration of 10 µM. mdpi.com These findings underscore the potential of the indol-3-ylmethyl scaffold as a core component in the design of new tubulin polymerization inhibitors.

Table 1: Tubulin Polymerization Inhibition by Selected Indole Analogues

| Compound Class | Key Finding | Reference Compound | Citations |

| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide | Compound 7d inhibits tubulin polymerization, causing G2/M cell cycle arrest. | Colchicine | nih.govresearchgate.net |

| Arylthioindoles (ATIs) | Potent inhibitors that bind to the colchicine site on β-tubulin. | Colchicine | nih.gov |

| 1H-indol-3-yl containing derivatives | Compound 41a showed stronger inhibition of tubulin polymerization at 10 µM concentration than the reference. | Colchicine | mdpi.com |

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. The inhibition of this enzyme is a key strategy in certain therapeutic areas. Research has explored 3-(azolylmethyl)-1H-indole derivatives as potential aromatase inhibitors. researchgate.net

In a comparative in vitro study using human placental aromatase, several 3-(imidazol-1-ylmethyl)-1H-indoles and 3-(triazol-1-ylmethyl)-1H-indoles were evaluated. researchgate.net The results indicated that the nature of the substituent on the indole nitrogen and the type of azole ring are crucial for inhibitory activity. A benzyl (B1604629) group on the indole nitrogen was found to significantly enhance the inhibitory profile compared to compounds with no substituent or an ethyl group. researchgate.netresearchgate.net Specifically, the N-benzyl imidazole (B134444) derivative (compound 3) and the N-benzyl triazole derivative (compound 4) were the most effective inhibitors in the series. researchgate.netresearchgate.net Interestingly, the imidazole analogue (compound 3) was a more potent inhibitor than its triazole counterparts (compounds 4 and 5), suggesting that the simultaneous presence of a benzyl group and an imidazole moiety is favorable for aromatase inhibition by this class of compounds. researchgate.net

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the regulation of cholinergic neurotransmission. nih.gov Their inhibition is a primary approach for managing conditions characterized by a deficit in acetylcholine (B1216132). researchgate.net Various indole derivatives have been synthesized and evaluated as inhibitors of these enzymes.

Studies have shown that some indole-based compounds can act as dual-target inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. mdpi.com For example, in a series of novel derivatives designed from a lead compound, G801-0274, compound 8i emerged as a potent inhibitor of both AChE and BChE, with IC₅₀ values of 0.39 µM and 0.28 µM, respectively. mdpi.com Molecular modeling confirmed that compound 8i binds simultaneously to the PAS and CAS of both enzymes. mdpi.com

The conjugation of indole-3-propionic acid (IPA) with curcumin (B1669340) to form a CUR-IPA diester also yielded a compound with notable cholinesterase inhibitory activity. nih.govresearchgate.net This conjugate, CUR-IPA, showed IC₅₀ values of 5.66 µM against electric eel AChE (eAChE), 59.30 µM against human AChE (hAChE), and 60.66 µM against human BChE (hBChE). nih.govresearchgate.net This demonstrates that hybrid molecules incorporating the indole scaffold can effectively inhibit these enzymes. While some compounds show dual inhibition, others exhibit selectivity. For instance, some indole-isoxazole carbohydrazides were found to be selective for AChE over BChE. researchgate.net

Table 2: In Vitro Cholinesterase Inhibition by Indole Analogues

| Compound/Class | Target Enzyme(s) | IC₅₀ Value (µM) | Inhibition Type | Citations |

| Compound 8i | eeAChE | 0.39 | Dual-site (CAS/PAS) | mdpi.com |

| eqBChE | 0.28 | Dual-site (CAS/PAS) | mdpi.com | |

| CUR-IPA diester | eAChE | 5.66 | Not specified | nih.govresearchgate.net |

| hAChE | 59.30 | Not specified | nih.govresearchgate.net | |

| hBChE | 60.66 | Not specified | nih.govresearchgate.net | |

| Indole-isoxazole | AChE | 29.46 (Cmpd 5d) | Selective for AChE | researchgate.net |

Tryptophanyl-tRNA synthetase (WRS) is an essential enzyme that facilitates the attachment of tryptophan to its corresponding tRNA during protein synthesis. nih.gov Its inhibition can disrupt bacterial protein production, making it a target for antibacterial agents. The natural antibiotic indolmycin (B1671932) is a known inhibitor of WRS. nih.gov

The mechanism of inhibition often involves competition with the natural substrate, tryptophan. Tryptamine (B22526), a compound structurally related to the indol-3-ylmethyl core, acts as a competitive inhibitor by binding to the active site of WRS. nih.gov Research on indolmycin derivatives has shown that modifications to the core structure can yield compounds with significant antibacterial activity against strains like Staphylococcus aureus. nih.gov For example, compounds (±)-7a, (±)-7b, (±)-7c, and (±)-7e demonstrated minimum inhibitory concentration (MIC) values of 1-2 µg/mL against methicillin-resistant S. aureus (MRSA). nih.gov These studies highlight that the indole ring is a key pharmacophore for targeting the tryptophan-binding site of WRS.

Efflux pumps are a primary defense mechanism in bacteria, actively expelling antibiotics and other toxic substances from the cell. nih.govnih.gov The NorA efflux pump in Staphylococcus aureus is a major contributor to resistance against fluoroquinolone antibiotics. nih.govmdpi.com Inhibiting this pump can restore the efficacy of existing antibiotics.

Several indole derivatives have been identified as potent NorA efflux pump inhibitors (EPIs). nih.gov Studies on 1-(1H-indol-3-yl)ethanamine derivatives revealed that while they have little intrinsic antibacterial activity, they can restore the activity of ciprofloxacin (B1669076) against resistant S. aureus strains that overexpress the NorA pump. researchgate.netepa.gov Structure-activity relationship studies indicated that indolic aldonitrones with halogenation at the 5-position of the indole core were particularly effective NorA inhibitors. researchgate.netepa.gov One derivative, SMJ-5, was found to be a potent EPI, increasing the accumulation of the NorA substrate ethidium (B1194527) bromide within the bacterial cells. nih.gov This inhibition of the efflux pump potentiates the effect of antibiotics like ciprofloxacin and can help eradicate S. aureus biofilms. nih.gov

Tyrosinase is a copper-containing enzyme that catalyzes key steps in melanin (B1238610) biosynthesis. tandfonline.comtandfonline.com Its inhibition is of interest for applications in medicine and cosmetics to prevent hyperpigmentation. rsc.org The indole scaffold has proven to be a valuable template for developing tyrosinase inhibitors. nih.gov

A variety of indole derivatives have been synthesized and tested for their anti-tyrosinase activity. In one study, indole derivatives with a 4-fluorobenzyl group at the N-1 position showed the best activity. tandfonline.comtandfonline.com Kinetic analysis of the most active compounds revealed a mixed-type inhibition mechanism against tyrosinase when L-3,4-dihydroxyphenylalanine (L-DOPA) was used as the substrate. tandfonline.comtandfonline.com In another study, a series of indole-thiazolidine-2,4-dione derivatives were evaluated, with compound 5w showing the highest inhibitory activity (IC₅₀ = 11.2 µM), which was superior to the standard inhibitor kojic acid (IC₅₀ = 15.6 µM). nih.gov This compound also exhibited a mixed-type inhibition pattern. nih.gov Furthermore, indole-based thiosemicarbazones have been developed as competitive tyrosinase inhibitors, with compound 5k showing an IC₅₀ of 12.40 µM. rsc.org These studies collectively demonstrate that the indole nucleus is a versatile scaffold for creating potent tyrosinase inhibitors, with activity being highly dependent on the nature and position of substituents.

Table 3: Tyrosinase Inhibition by Selected Indole Analogues

| Compound/Class | IC₅₀ Value (µM) | Inhibition Type | Standard | Citations |

| Indole-thiazolidine-2,4-dione 5w | 11.2 | Mixed-type | Kojic Acid (15.6) | nih.gov |

| Indole-based thiosemicarbazone 5k | 12.40 | Competitive | Kojic Acid | rsc.org |

| Indole-thiourea derivative 4b | 5.9 | Competitive | Kojic Acid (16.4) | researchgate.net |

| CHI 1043 | Not specified | Mixed-type | Not specified | tandfonline.comtandfonline.com |

Receptor Binding and Ligand-Target Interaction Studies (In Vitro)

The interaction of this compound with several critical receptors has been a subject of molecular investigation. These in vitro studies provide foundational knowledge on its binding affinities and potential mechanisms of action at a molecular level.

Binding Affinity to Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

Research into the interaction between this compound and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is not extensively documented in publicly available literature. However, studies on analogous indole-based structures provide context for potential inhibitory activity. For instance, a related compound, (1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA), has been evaluated for its inhibitory potential against VEGFR2 through in silico molecular docking studies. These computational analyses predicted a binding affinity of -9.1 kcal/mol, suggesting a moderate potential for interaction. Another distinct 1H-indole derivative demonstrated significant in vitro inhibitory activity against VEGFR-2 with an IC50 value of 25 nM, which was more potent than the reference compound sorafenib (B1663141) (35 nM). mdpi.com These findings on related indole structures highlight the potential of this chemical class as VEGFR2 inhibitors, though specific data for this compound remains to be elucidated.

Epidermal Growth Factor Receptor (EGFR) Binding Studies

The binding characteristics of this compound with the Epidermal Growth Factor Receptor (EGFR) have been explored primarily through computational models of related compounds. The aforementioned (1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA) showed predicted binding affinities of -7.6 kcal/mol for EGFR kinase, -7.3 kcal/mol for wild-type EGFR, and -6.1 kcal/mol for the T790M mutant variant. These in silico results point towards a moderate binding potential of this class of indole compounds to EGFR. Further research on other indole derivatives has identified compounds with potent inhibitory activity against both wild-type and mutant forms of EGFR, underscoring the therapeutic promise of this chemical scaffold. nih.gov

Progesterone (B1679170) Receptor (PR) Binding Characterization

In the context of the Progesterone Receptor (PR), in vitro and in silico studies have been conducted on various indole derivatives to assess their binding and potential as anticancer agents. For example, computational docking of (1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA) against two different crystal structures of the progesterone receptor (PDB IDs: 1A28 and 4OAR) yielded binding affinities of -8.1 and -7.4 kcal/mol, respectively. Another study focused on a series of phenyl-(1-morpholin-4-yl methyl/piperazine-1-yl methyl)-1H-indol-3-ylmethylene amines, which were designed to interact with the progesterone receptor. chemmethod.com Molecular docking of these compounds showed binding scores ranging from -7.5 to -9.9 kcal/mol, with the most potent compound, IBMA-2, demonstrating a binding affinity of -9.9 kcal/mol. chemmethod.com These studies suggest that the indole nucleus can serve as a valuable scaffold for designing ligands with affinity for the progesterone receptor.

Cannabinoid Receptor (CB1, CB2) Agonism/Antagonism Mechanisms

The interaction of indole-derived compounds with cannabinoid receptors (CB1 and CB2) is an active area of research. While specific data for this compound is not available, the broader class of cannabimimetic indoles has been studied extensively. These compounds often act as potent agonists at both CB1 and CB2 receptors. researchgate.net For example, research on 3-indolyl-1-naphthylmethanes, which are structurally related to many synthetic cannabinoids, has shown significant CB1 receptor affinity, with Ki values in the range of 17–23 nM. researchgate.net The mechanism of interaction is thought to involve aromatic stacking interactions within the transmembrane regions of the receptor. researchgate.net Furthermore, some indole derivatives have been characterized as antagonists or inverse agonists. For instance, cannabidiol, though not an indole, has been shown to act as a high-potency antagonist of CB1 and CB2 receptor agonists and displays inverse agonism at the human CB2 receptor. nih.govrealmofcaring.org This highlights the diverse pharmacological profiles that can be achieved within compounds that interact with the cannabinoid system.

GABA Receptor Interaction Studies

The interaction of indole-containing compounds with GABA receptors is less characterized than for other receptor systems. However, the potential for such interactions is recognized. Studies on other classes of natural and synthetic compounds have demonstrated modulation of GABA receptors. For example, the flavonoid quercetin (B1663063) has been shown to produce anxiolytic-like effects, likely through interaction with the GABAergic system. mdpi.comnih.gov In silico studies have suggested that quercetin interacts favorably with GABA(A) receptor subunits. mdpi.comnih.gov While direct evidence for this compound is lacking, the structural similarities of the indole ring to endogenous neuromodulators suggest that investigation into its GABA receptor activity could be a worthwhile avenue for future research.

In Vitro Cellular Effects (Focus on Mechanism, Not Clinical Efficacy)

The cellular effects of indole derivatives are a direct consequence of their interactions with various molecular targets. In vitro assays using cell lines are crucial for elucidating these mechanisms. For instance, in studies involving related indole compounds, inhibitory concentrations (IC50) have been determined in cancer cell lines. The compound (1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA) exhibited IC50 values of 285.99 μg/ml and 491.26 μg/ml in Calu-3 and MCF-7 cell lines, respectively. In another study, synthesized indole derivatives, IFMA-4 and IFMA-5, showed significant anticancer activity in MCF-7 cells with IC50 values of 37.13±0.64 μg/mL and 40.94±0.86 μg/mL, respectively, and were also shown to induce apoptosis. chemmethod.com These cellular assays provide a functional readout of the molecular binding events and are critical for understanding the potential biological activity of new compounds.

Interactive Data Table: In Vitro Activity of Related Indole Compounds

| Compound | Target(s) | Assay Type | Result (Binding Affinity / IC50) | Cell Line |

| (1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA) | VEGFR2 | Molecular Docking | -9.1 kcal/mol | N/A |

| (1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA) | EGFR (Kinase, WT, T790M) | Molecular Docking | -7.6, -7.3, -6.1 kcal/mol | N/A |

| (1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA) | Progesterone Receptor | Molecular Docking | -8.1, -7.4 kcal/mol | N/A |

| (1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA) | Cytotoxicity | In Vitro | 285.99 µg/ml | Calu-3 |

| (1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA) | Cytotoxicity | In Vitro | 491.26 µg/ml | MCF-7 |

| Unnamed 1H-indole derivative | VEGFR-2 | In Vitro Inhibition | 25 nM | N/A |

| IBMA-2 | Progesterone Receptor | Molecular Docking | -9.9 kcal/mol | N/A |

| IFMA-4 | Cytotoxicity | MTT Assay | 37.13±0.64 μg/mL | MCF-7 |

| IFMA-5 | Cytotoxicity | MTT Assay | 40.94±0.86 μg/mL | MCF-7 |

| 3-Indolyl-1-naphthylmethanes | CB1 Receptor | Radioligand Binding | 17–23 nM (Ki) | N/A |

Induction of Apoptosis in Cell Lines (Mechanistic Pathways)

Indole alkaloids have been shown to induce programmed cell death, or apoptosis, in various cell lines through multiple mechanistic pathways. nih.gov The induction of apoptosis is a key cellular response and can be initiated through two primary routes: the extrinsic pathway, which is triggered by external signals, and the intrinsic pathway, which is initiated by internal cellular stress, primarily involving the mitochondria.

The extrinsic pathway is often characterized by the activation of caspase-8. For instance, the indole alkaloid N-(p-coumaroyl) serotonin (B10506) has been observed to induce apoptosis in glioblastoma cell lines through the activation of caspase-8, which is a key initiator caspase in this pathway. nih.gov This activation is often followed by the depolarization of the mitochondrial membrane, indicating a crosstalk between the extrinsic and intrinsic pathways. nih.gov Similarly, the heterocyclic amine 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) has been shown to primarily trigger a caspase-8-mediated apoptotic pathway. researchgate.net

The intrinsic, or mitochondrial, pathway of apoptosis is also a common mechanism for indole derivatives. Indole-3-carbinol (B1674136) (I3C), a compound derived from cruciferous vegetables, induces apoptosis in gastric adenocarcinoma (AGS) cells by prompting the release of cytochrome c from the mitochondria. nih.gov The release of cytochrome c is a critical step in the intrinsic pathway, leading to the activation of caspase-9. Another simple indole alkaloid, gramine (B1672134), has been shown to induce apoptosis by increasing the expression of several key proteins involved in the intrinsic pathway, including Bax, Cytochrome C, Apaf-1, and caspase-9, as well as the executioner caspase-3 and its substrate PARP. nih.gov Furthermore, some indole-aryl amides have demonstrated the ability to promote apoptosis in HT29 colon cancer cells. mdpi.comnih.govresearchgate.net The pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 are also key regulators of the intrinsic pathway, and their balance is often shifted towards apoptosis by the action of these compounds. researchgate.net

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, certain indole derivatives exert their effects by halting the cell cycle at specific checkpoints, thereby preventing cellular proliferation. nih.govtsijournals.com The cell cycle is a tightly regulated process with checkpoints at the G1/S and G2/M transitions, and disruption of this cycle can lead to cell death or senescence.

Several indole-containing compounds have been shown to induce cell cycle arrest. For example, a study on a series of indole-aryl amides identified a compound that caused cell cycle arrest in the G1 phase in HT29 cells. mdpi.comnih.govresearchgate.net The G1 checkpoint is a critical point of no return for cell division, and its arrest prevents the cell from entering the DNA synthesis (S) phase.

Other indole derivatives have been found to act at the G2/M checkpoint. The semi-synthetic vinca (B1221190) alkaloid, vinorelbine, is known to induce G2/M arrest. nih.gov This phase of the cell cycle is when the cell prepares for and undergoes mitosis, and arrest at this stage prevents cell division. Genistein, an isoflavone (B191592) with structural similarities to indoles, has been observed to induce G2/M phase arrest in T24 bladder cancer cells. mdpi.com The mechanism for this arrest involves the downregulation of key cell cycle proteins, cyclin A and cyclin B1, and the upregulation of the cyclin-dependent kinase (CDK) inhibitor, p21WAF1/CIP1. mdpi.com

Furthermore, studies on alkylaminophenols have demonstrated the induction of G1/S phase cell cycle arrest in glioblastoma cells. frontiersin.org This arrest was found to be mediated by the tumor suppressor protein p53 and cyclin-dependent kinases, with transcriptional analyses confirming changes in the expression of genes within the p53 signaling pathway. frontiersin.org The withdrawal of essential amino acids has also been shown to trigger cell cycle arrest through mechanisms involving the modulation of cyclin D1, p21, and p27. researchgate.net

Antiproliferative Activity against Specific Cell Lines (Cellular Response, not "Anticancer" per se)

The antiproliferative activity of various indole derivatives has been evaluated against a range of human cell lines in vitro. This activity is a measure of the compound's ability to inhibit cell growth and proliferation.

Indole-aryl amides have demonstrated notable antiproliferative effects. For instance, these compounds have shown activity against colorectal adenocarcinoma (HT29), cervical carcinoma (HeLa), and breast cancer (MCF7) cell lines. mdpi.comnih.govresearchgate.net In another study, a series of indole-3-ethylsulfamoylphenylacrylamides exhibited potent antiproliferative activity across various cancer cell lines, with GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar to nanomolar range. tmu.edu.tw

The naturally occurring indole alkaloid, neocryptolepine, has also been identified as having antiproliferative properties. nih.gov Furthermore, indole-3-carbinol (I3C) has been shown to decrease the proliferation of AGS gastric adenocarcinoma cells. nih.gov

Table 1: Antiproliferative Activity of Selected Indole Derivatives

| Compound Class | Cell Line(s) | Observed Effect |

|---|---|---|

| Indole-aryl amides | HT29, HeLa, MCF7 | Inhibition of cell proliferation mdpi.comnih.govresearchgate.net |

| Indole-3-ethylsulfamoylphenylacrylamides | Various cancer cell lines | Potent growth inhibition (GI50 in µM to nM range) tmu.edu.tw |

| Neocryptolepine | Not specified in abstract | Antiproliferative activity nih.gov |

| Indole-3-carbinol (I3C) | AGS (gastric adenocarcinoma) | Decreased cell proliferation nih.gov |

Allelochemical Activity and Ecological Impact Studies (e.g., Algal Growth Inhibition)

Allelochemicals are secondary metabolites produced by an organism that influence the growth, survival, and reproduction of other organisms. Indole alkaloids represent a significant class of such compounds. mdpi.com

In aquatic ecosystems, indole derivatives can play a role in the interactions between different species. For example, 12-epi-hapalindole E isonitrile, an indole alkaloid produced by the cyanobacterium Fischerella sp., has been shown to exhibit inhibitory activity against green microalgae. mdpi.com This suggests a role for indole alkaloids in mediating competition among microorganisms.

Indole-3-acetic acid (IAA), a well-known plant auxin, is also a key signaling molecule in the interactions between algae and bacteria. nih.gov It is believed that IAA may be a contributing factor in the formation of algal blooms, highlighting the potential ecological impact of indole compounds in aquatic environments. nih.gov